Ampicillin was first derived from penicillin through chemical modification, specifically by acylating 6-aminopenicillanic acid. It is typically produced through fermentation processes or synthetic methods involving penicillin G as a precursor.
Ampicillin hydrochloride is classified as a β-lactam antibiotic. It falls under the broader category of antibiotics that target bacterial cell wall synthesis, which includes other penicillins and cephalosporins.
The synthesis of ampicillin can be achieved through various methods, including enzymatic and chemical processes. One common method involves the acylation of 6-aminopenicillanic acid with phenylglycine. This process can be optimized using cross-linked enzyme aggregates, which enhance yield and specificity.
Technical Details:
Ampicillin hydrochloride has a molecular formula of CHNOS, with a molecular weight of approximately 349.4 g/mol. The structure features a β-lactam ring fused with a thiazolidine ring, alongside an amino group and an aromatic side chain.
Ampicillin undergoes various chemical reactions, including hydrolysis, which can occur under acidic or basic conditions. The hydrolysis rate varies significantly with pH; it is much faster in alkaline solutions.
Technical Details:
Ampicillin exerts its antibacterial effect by binding to penicillin-binding proteins located in the bacterial cell membrane. This binding inhibits transpeptidation, a critical step in peptidoglycan synthesis, leading to cell lysis and death.
The stability profile indicates that ampicillin should be protected from light and moisture to maintain efficacy over time.
Ampicillin hydrochloride is widely utilized in clinical settings for treating infections caused by susceptible organisms. Additionally, it has applications in research settings for microbiological studies and as a selective agent in molecular biology protocols (e.g., plasmid selection).
Key Applications:
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